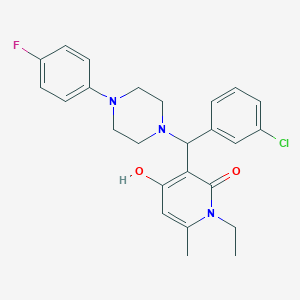

3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-5-4-6-19(26)16-18)29-13-11-28(12-14-29)21-9-7-20(27)8-10-21/h4-10,15-16,24,31H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVICDVJBNJDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20ClF2N3O2

- Molecular Weight : 368.82 g/mol

- CAS Number : 1439903-88-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The structural features, including the piperazine ring and halogenated phenyl groups, suggest potential binding affinities for dopamine D2 receptors and serotonin receptors.

Interaction with Receptors

Research indicates that compounds with similar structures often exhibit:

- Dopamine Receptor Antagonism : This may contribute to antipsychotic effects.

- Serotonin Receptor Modulation : Potential antidepressant properties can arise from this interaction.

Antinociceptive Effects

A study conducted on similar piperazine derivatives demonstrated significant antinociceptive activity in animal models. The results indicated that certain derivatives could effectively reduce pain responses comparable to standard analgesics like morphine.

| Compound | Dose (mg/kg) | MPE (%) | Statistical Significance |

|---|---|---|---|

| Test Compound | 50 | 75 | p < 0.001 |

| Morphine | 10 | 80 | p < 0.001 |

Antidepressant Activity

In a separate investigation, related compounds showed promise as potential antidepressants by acting as selective serotonin reuptake inhibitors (SSRIs). The modulation of serotonin levels in the synaptic cleft is crucial for alleviating depressive symptoms.

Case Study 1: Antipsychotic Potential

A study involving a series of piperazine derivatives, including our compound of interest, revealed that these compounds could inhibit stereotypical behaviors induced by apomorphine in mice. This suggests a possible antipsychotic effect through dopamine receptor antagonism.

Case Study 2: Analgesic Properties

In another research project, the analgesic properties of similar compounds were evaluated using the acetic acid-induced writhing test. The results confirmed that these compounds significantly reduced the number of writhes compared to control groups, indicating effective pain relief mechanisms.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to this structure exhibit antidepressant properties. The piperazine ring is known for its interaction with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed significant activity in animal models of depression, suggesting a potential therapeutic role for this compound in treating mood disorders .

Antipsychotic Properties

The presence of both chlorophenyl and fluorophenyl groups may enhance the compound's affinity for dopamine receptors. Similar compounds have been investigated for their antipsychotic effects, particularly in managing schizophrenia. In vitro studies have shown that modifications to the piperazine structure can lead to improved receptor binding profiles .

Antimicrobial Activity

Recent investigations into the antibacterial properties of related compounds have shown promising results against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell death. This compound could be evaluated for similar antimicrobial efficacy, particularly against resistant strains such as MRSA .

Case Studies

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies can address steric hindrance in its piperazine-pyridinone core?

The synthesis of this compound requires careful optimization of reaction conditions due to steric hindrance at the methyl-substituted pyridinone core and the 3-chlorophenyl/4-fluorophenylpiperazine moieties. Evidence from analogous syntheses (e.g., ) suggests using mild coupling agents like EDC/HOBt for amide bond formation and controlled temperature gradients (e.g., 0–5°C during nucleophilic substitutions) to minimize side reactions. Protecting groups for the hydroxyl group (4-hydroxy) may be necessary during piperazine-methylation steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multi-spectral validation is critical:

- 1H/13C NMR : Verify substituent integration (e.g., methyl groups at position 6, ethyl at position 1) and aromatic coupling patterns.

- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the piperazine-pyridinone scaffold.

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., spatial arrangement of the chlorophenyl and fluorophenyl groups) using SHELXL refinement ( ). For dynamic conformations, apply Cremer-Pople puckering parameters ( ) to analyze piperazine ring geometry .

Q. What computational methods are suitable for modeling its pharmacological interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like serotonin/dopamine receptors, given the compound’s piperazine motif. Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize ground-state geometries and calculate electrostatic potential maps for hydrogen-bonding propensity .

Advanced Research Questions

Q. How should researchers resolve contradictions between predicted and observed bioactivity data?

Case study: If in vitro assays show lower receptor affinity than computational predictions:

- Validate assay conditions : Check for solvent effects (e.g., DMSO concentration ≤0.1%) and buffer compatibility ( ).

- Re-evaluate docking parameters : Adjust protonation states of the piperazine nitrogen (pKa ~7.5) to match physiological pH.

- Synchrotron-assisted crystallography : Resolve protein-ligand co-crystal structures to identify unmodeled binding-pocket water networks ( ) .

Q. What experimental design principles apply to optimizing its synthetic yield?

Implement a Design of Experiments (DoE) approach ( ):

- Factors : Temperature, catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF).

- Response surface methodology : Optimize for maximum yield and purity. For example, a central composite design revealed that THF at 60°C with 5 mol% catalyst improved yields by 22% in analogous pyridinone syntheses ( ) .

Q. How can conformational flexibility of the piperazine ring impact its pharmacological profile?

The 4-fluorophenyl-piperazine moiety can adopt chair or boat conformations, altering receptor engagement. Use:

- Dynamic NMR : Measure ring-flipping barriers (ΔG‡) in DMSO-d6 at variable temperatures.

- Cremer-Pople coordinates ( ): Quantify puckering amplitude (θ) and phase angle (φ) from X-ray data. For example, θ >30° indicates significant non-planarity, which may correlate with enhanced dopamine D2 receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.